molecular formula C6H6N2 B3010834 4-Ethynyl-5-methyl-1H-pyrazole CAS No. 2359729-89-6

4-Ethynyl-5-methyl-1H-pyrazole

Cat. No.: B3010834
CAS No.: 2359729-89-6
M. Wt: 106.128
InChI Key: UNPMLONHWCNDEB-UHFFFAOYSA-N
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Description

4-Ethynyl-5-methyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring containing two adjacent nitrogen atoms. This compound is notable for its unique structural features, which include an ethynyl group at the 4-position and a methyl group at the 5-position. The molecular formula of this compound is C6H6N2, and it has a molecular weight of 106.13 g/mol .

Preparation Methods

The synthesis of 4-Ethynyl-5-methyl-1H-pyrazole can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-5-methyl-1H-pyrazole with acetylene in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with the palladium catalyst facilitating the coupling of the ethynyl group to the pyrazole ring .

Industrial production methods for this compound often involve similar catalytic processes, with a focus on optimizing yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

4-Ethynyl-5-methyl-1H-pyrazole undergoes a variety of chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, hydrogen gas, and strong oxidizing agents. The major products formed from these reactions are typically substituted pyrazoles with varying functional groups .

Scientific Research Applications

4-Ethynyl-5-methyl-1H-pyrazole has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: In industrial applications, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Comparison with Similar Compounds

Properties

IUPAC Name

4-ethynyl-5-methyl-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2/c1-3-6-4-7-8-5(6)2/h1,4H,2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPMLONHWCNDEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

106.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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